Hydrocortisone 3-(O-carboxymethyl)oxime
Overview
Description
Hydrocortisone 3-(O-carboxymethyl)oxime is a synthetic derivative of hydrocortisone, a naturally occurring steroid hormone produced by the adrenal gland. It is known for its potent anti-inflammatory properties and has been extensively studied for its therapeutic potential in various medical conditions.
Mechanism of Action
Target of Action
Hydrocortisone 3-(O-carboxymethyl)oxime, also known as 2-[(E)-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid, is an analog of cortisol . Cortisol is a steroid hormone that plays a vital role in numerous physiological processes .
Mode of Action
The compound interacts with its targets in a similar way to cortisol. It is used to modify the surface of an Au chip . .
Biochemical Pathways
The compound is involved in fecal steroid hormone processing and analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocortisone 3-(O-carboxymethyl)oxime is synthesized through a series of chemical reactions starting from hydrocortisone. The key step involves the formation of the oxime derivative by reacting hydrocortisone with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the oxime group .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone 3-(O-carboxymethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group to other functional groups.
Substitution: The oxime group can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various hydrocortisone derivatives with modified functional groups, which can have different biological activities and applications .
Scientific Research Applications
Hydrocortisone 3-(O-carboxymethyl)oxime has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to steroid hormone functions and interactions.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and other medical disorders.
Industry: Utilized in the development of new pharmaceuticals and as a component in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- Testosterone 3-(O-carboxymethyl)oxime
- Progesterone 3-(O-carboxymethyl)oxime
- β-Estradiol-6-one 6-(O-carboxymethyloxime)
Uniqueness
Hydrocortisone 3-(O-carboxymethyl)oxime is unique due to its specific structure and potent anti-inflammatory properties. Compared to other similar compounds, it has a distinct mechanism of action and a wide range of applications in scientific research and medicine .
Properties
IUPAC Name |
2-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO7/c1-21-7-5-14(24-31-12-19(28)29)9-13(21)3-4-15-16-6-8-23(30,18(27)11-25)22(16,2)10-17(26)20(15)21/h9,15-17,20,25-26,30H,3-8,10-12H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAWNCDYPXVODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCC(=O)O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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